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Introduction
Chartarlactam A is a naturally occurring phenylspirodrimane, a class of meroterpenoids

characterized by a unique chemical architecture. First identified as part of a larger family of

Chartarlactams (A-P), this compound has garnered interest within the scientific community for

its potential therapeutic applications, particularly its antihyperlipidemic properties. This technical

guide provides an in-depth overview of the source, detailed isolation protocols, and current

understanding of the biological activity of Chartarlactam A, with a focus on presenting

actionable data and methodologies for research and development.

Source of Chartarlactam A
Chartarlactam A is a secondary metabolite produced by the endophytic fungus Stachybotrys

chartarum. This fungus has been notably isolated from the marine sponge Niphates recondita,

highlighting the rich biodiversity of marine ecosystems as a source for novel bioactive

compounds.[1][2] While Stachybotrys species are found in various environments, the

production of Chartarlactam A has been specifically documented from strains derived from

marine habitats.

Experimental Protocols
Fungal Fermentation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13832596?utm_src=pdf-interest
https://www.benchchem.com/product/b13832596?utm_src=pdf-body
https://www.benchchem.com/product/b13832596?utm_src=pdf-body
https://www.benchchem.com/product/b13832596?utm_src=pdf-body
https://www.benchchem.com/product/b13832596?utm_src=pdf-body
https://www.researchgate.net/publication/259585489_Chartarlactams_A-P_Phenylspirodrimanes_from_the_Sponge-Associated_Fungus_Stachybotrys_chartarum_with_Antihyperlipidemic_Activities
https://www.researchgate.net/publication/323978598_Two_new_phenylspirodrimanes_from_the_deep-sea_derived_fungus_Stachybotrys_sp_MCCC_3A00409
https://www.benchchem.com/product/b13832596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13832596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The production of Chartarlactam A is achieved through the cultivation of Stachybotrys

chartarum using solid-state fermentation techniques. This method provides a suitable

environment for the fungus to grow and produce a spectrum of secondary metabolites,

including the target compound.

Materials:

Strain: Stachybotrys chartarum (isolated from marine sponge Niphates recondita)

Solid Medium: Potato Dextrose Agar (PDA) or rice medium.[3][4][5]

Culture Vessels: Petri dishes or flasks suitable for solid-state fermentation.

Incubator.

Protocol:

Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's

instructions and sterilize by autoclaving. Alternatively, for a rice medium, add 30 g of long-

grain white rice and 10 mL of distilled water to 250 mL flasks, cover with aluminum foil, and

autoclave.[6]

Inoculation: Aseptically inoculate the surface of the sterile solid medium with a fresh culture

of Stachybotrys chartarum.

Incubation: Incubate the cultures at approximately 25-26°C for a period of 21 to 28 days in

the dark.[3][5][6] The extended incubation period is crucial for the accumulation of secondary

metabolites.

Monitoring: Periodically inspect the cultures for growth and any signs of contamination.

Isolation and Purification
Following the incubation period, the fungal biomass and the solid medium are processed to

extract and purify Chartarlactam A. The protocol involves solvent extraction, followed by a

series of chromatographic separations.
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Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (CH2Cl2), n-hexane,

Acetonitrile (ACN), Water (H2O).

Silica gel (200-300 mesh) for column chromatography.

Reverse-phase C18 silica gel for High-Performance Liquid Chromatography (HPLC).

Rotary evaporator.

Chromatography columns.

HPLC system with a UV detector.

Protocol:

Extraction:

The solid culture is exhaustively extracted with an organic solvent. Common solvent

systems include 100% Methanol, 100% Ethyl Acetate, or a 1:1 mixture of Methanol and

Dichloromethane.[7][8][9]

The solvent is then evaporated under reduced pressure using a rotary evaporator to yield

a crude extract.

Fractionation (Silica Gel Chromatography):

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica

gel column.

The column is eluted with a step gradient of increasing polarity, typically starting with n-

hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane/EtOAc

gradients from 9:1 to 1:1, followed by pure EtOAc and then EtOAc/MeOH gradients).

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to

identify those containing phenylspirodrimanes.

Purification (Reverse-Phase HPLC):
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Fractions enriched with Chartarlactam A are pooled, concentrated, and subjected to

purification by reverse-phase HPLC.

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile

(ACN) in water.

The elution can be monitored by a UV detector, and fractions corresponding to the peak of

Chartarlactam A are collected.

The purified fraction is then concentrated to yield pure Chartarlactam A.

Data Presentation
While specific yields for Chartarlactam A are not extensively reported in the literature, the

following table summarizes the types of quantitative data that would be critical for process

optimization and characterization.

Parameter Typical Range/Value Reference(s)

Fermentation

Incubation Time 21 - 28 days [6]

Incubation Temperature 25 - 26 °C [5][6]

Extraction & Purification

Extraction Solvent

Methanol, Ethyl Acetate, or

Methanol/Dichloromethane

(1:1)

[7][8][9]

Silica Gel Column Eluent
n-Hexane/Ethyl Acetate

gradient

RP-HPLC Column C18

RP-HPLC Mobile Phase Acetonitrile/Water gradient

Biological Activity and Signaling Pathway
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Chartarlactam A has been reported to exhibit antihyperlipidemic activity in HepG2 cells.[2] The

precise molecular mechanism of this activity is still under investigation. However, based on the

common pathways implicated in hyperlipidemia and the assays used to evaluate such

compounds, a plausible mechanism involves the modulation of lipid metabolism pathways

within hepatocytes. A key regulatory pathway in lipid homeostasis is the AMP-activated protein

kinase (AMPK) and sterol regulatory element-binding protein-1c (SREBP-1c) signaling

cascade.

Activation of AMPK is known to phosphorylate and inactivate key enzymes involved in fatty

acid and cholesterol synthesis, while also inhibiting the expression of SREBP-1c, a master

transcriptional regulator of lipogenic genes.[10] A reduction in SREBP-1c activity leads to

decreased expression of its target genes, such as fatty acid synthase (FAS) and acetyl-CoA

carboxylase (ACC), resulting in reduced intracellular lipid accumulation.

Below is a diagram illustrating the proposed antihyperlipidemic signaling pathway potentially

modulated by Chartarlactam A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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